molecular formula C31H32N2O9 B14783610 5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

Cat. No.: B14783610
M. Wt: 576.6 g/mol
InChI Key: OKIUTGMRNOGDFF-UHFFFAOYSA-N
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Description

5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzazepine core, which is a bicyclic structure containing a benzene ring fused to an azepine ring. The presence of multiple functional groups, including amino, methyl, and benzoyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the benzazepine core through a cyclization reaction. This can be achieved by reacting an appropriate precursor, such as a substituted aniline, with a suitable cyclizing agent under controlled conditions.

The next step involves the introduction of the amino and methyl groups through substitution reactions. This can be done using reagents like methyl iodide and ammonia in the presence of a base. The final step is the esterification of the butanedioic acid with 4-methylbenzoic acid, which can be carried out using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step, as well as the development of more efficient catalysts for the esterification reaction. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the benzazepine core can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens or alkylating agents in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzazepine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the benzoyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid is unique due to its specific combination of functional groups and its benzazepine core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C31H32N2O9

Molecular Weight

576.6 g/mol

IUPAC Name

5-amino-3-methyl-2,5-dihydro-1H-3-benzazepin-4-one;2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

InChI

InChI=1S/C20H18O8.C11H14N2O/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-13-7-6-8-4-2-3-5-9(8)10(12)11(13)14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2-5,10H,6-7,12H2,1H3

InChI Key

OKIUTGMRNOGDFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN1CCC2=CC=CC=C2C(C1=O)N

Origin of Product

United States

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